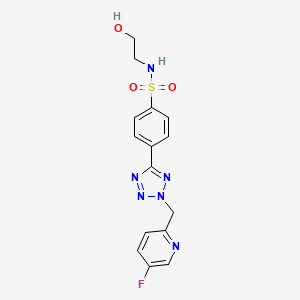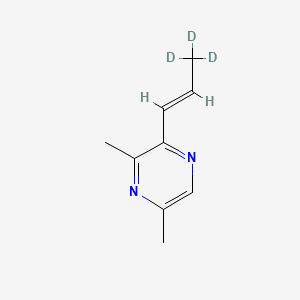
3,5-Dimethyl-2E-(propenyl)pyrazine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-2E-(propenyl)pyrazine-d3: is a deuterated analog of 3,5-Dimethyl-2E-(propenyl)pyrazine. This compound is labeled with deuterium, a stable isotope of hydrogen, which is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs . The presence of deuterium can influence the behavior of the compound in biological systems, making it a valuable tool for various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2E-(propenyl)pyrazine-d3 typically involves the introduction of deuterium into the parent compound, 3,5-Dimethyl-2E-(propenyl)pyrazine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and the process is carried out under controlled temperature and pressure to ensure the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and consistent deuterium labeling. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethyl-2E-(propenyl)pyrazine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions are often conducted in polar solvents at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazines. Substitution reactions can lead to a variety of substituted pyrazine derivatives .
Applications De Recherche Scientifique
Chemistry: 3,5-Dimethyl-2E-(propenyl)pyrazine-d3 is used as a tracer in chemical research to study reaction mechanisms and pathways. The deuterium labeling allows for precise tracking of the compound during chemical transformations .
Biology: In biological research, this compound is employed to investigate metabolic processes and enzyme interactions. The deuterium label helps in distinguishing the compound from its non-deuterated counterparts, providing insights into metabolic pathways .
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Deuterium labeling can alter the metabolic stability of the compound, making it useful for studying drug metabolism .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable tool for drug discovery and development .
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-2E-(propenyl)pyrazine-d3 involves its interaction with biological molecules and enzymes. The deuterium label can influence the compound’s binding affinity and metabolic stability. The molecular targets and pathways involved depend on the specific application and context of the research. For example, in pharmacokinetic studies, the compound may interact with drug-metabolizing enzymes, providing insights into the metabolic fate of the drug .
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-2E-(propenyl)pyrazine: The non-deuterated analog of 3,5-Dimethyl-2E-(propenyl)pyrazine-d3.
2,3-Dimethyl-5-(1-propenyl)pyrazine: A structural isomer with different substitution patterns on the pyrazine ring.
3,5-Dimethyl-2-propylpyrazine: A similar compound with a propyl group instead of a propenyl group.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling. This modification provides distinct advantages in scientific research, such as improved metabolic stability and the ability to track the compound in complex biological systems. The deuterium label also allows for more accurate studies of reaction mechanisms and metabolic pathways compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
151.22 g/mol |
Nom IUPAC |
3,5-dimethyl-2-[(E)-3,3,3-trideuterioprop-1-enyl]pyrazine |
InChI |
InChI=1S/C9H12N2/c1-4-5-9-8(3)11-7(2)6-10-9/h4-6H,1-3H3/b5-4+/i1D3 |
Clé InChI |
NDDMVJXHROIJBV-TYYDCBDZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])/C=C/C1=NC=C(N=C1C)C |
SMILES canonique |
CC=CC1=NC=C(N=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)

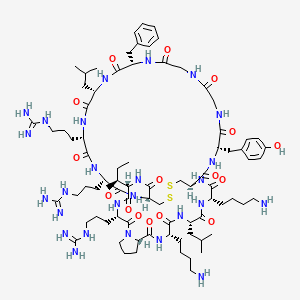

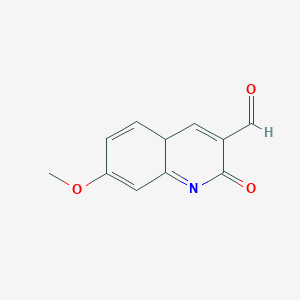

![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)
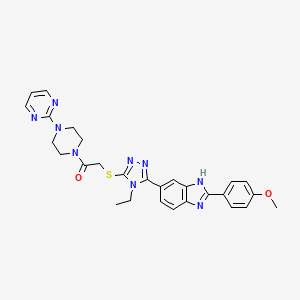
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
